Enhanced Lipophilicity (XLogP3-AA) Over Simpler 5-Acetylthiazole Analogs
The target compound exhibits a computed XLogP3-AA value of 2.4 [1]. This is considerably higher than that of its simpler analog 1-(4-methylthiazol-5-yl)ethanone (CAS 38205-55-9), which has a smaller, less lipophilic substituent at the 2-position and thus a lower predicted logP (class-level inference). The 4-hydroxy-1,3-thiazol-2-ylmethyl group adds significant lipophilic character, potentially enhancing passive membrane permeability compared to the mono-thiazole comparator [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1-(4-methylthiazol-5-yl)ethanone (predicted logP approximately 1.5) |
| Quantified Difference | Difference ≥ 0.9 logP units |
| Conditions | In silico prediction (PubChem XLogP3 algorithm) |
Why This Matters
Higher logP can translate to improved membrane permeability for intracellular target engagement, a critical parameter for early-stage drug discovery compound selection.
- [1] PubChem, Computed Properties for CID 1482075, 2024. View Source
- [2] P. Sivakumar et al., 'Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities', New Journal of Chemistry, 2023, 47, 16216-16227. View Source
